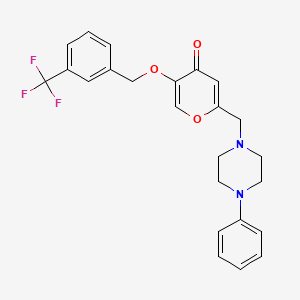![molecular formula C23H21N5O4 B2554012 6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876671-15-7](/img/structure/B2554012.png)
6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione" is a complex organic molecule that likely contains a purine imidazole core, substituted with various functional groups including a furan moiety. While the specific compound is not directly discussed in the provided papers, similar structures with furan and imidazole rings are mentioned, which can provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including condensation and cyclization. For instance, the synthesis of a benzocyclohepta pyrimido furan dionylium compound involved a condensation reaction followed by oxidative cyclization using DDQ-Sc(OTf)3 or photoirradiation . Similarly, the synthesis of imidazol-1-yl-substituted benzo[b]furan derivatives was achieved through a series of preparation steps, highlighting the importance of the spatial arrangement of functional groups for achieving optimal potency . These methods suggest that the synthesis of the compound would also require careful planning of reaction steps to ensure the correct assembly of the molecular structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystal analysis and molecular orbital (MO) calculations . These methods provide detailed information about the arrangement of atoms within the molecule and the electronic properties of the molecular orbitals, which are crucial for understanding the reactivity and interactions of the compound with other molecules.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing interactions with nucleophiles and the ability to act as oxidizing agents . For example, the cationic compound studied in paper demonstrated oxidizing ability toward alcohols in an autorecycling process. This suggests that the compound "this compound" may also exhibit interesting reactivity patterns, potentially useful in synthetic chemistry or biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized by their pK_R+ values and reduction potentials . These properties are indicative of the acidity and redox behavior of the compounds, which are important parameters in many chemical reactions and biological processes. The compound , with its imidazole and furan rings, is likely to have distinct physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Biological Activity and Pharmacology
Cryptotanshinone, a compound with structural similarity to the queried chemical, demonstrates a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, immune regulatory, neuroprotective, and anti-fibrosis activities. The compound interacts with various molecular pathways, such as JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways, showing inhibitory and pro-apoptotic effects on different tumor cell lines. The anti-inflammatory mechanisms are linked with TLR4-MyD88/PI3K/Nrf2 and TLR4-MyD88/NF-κB/MAPK pathways. Cryptotanshinone's interaction with the Hedgehog, NF-κB, and Nrf-2/HO-1 pathways reduces organ fibrosis, and its effects on the PI3K/AKT-eNOS pathway are associated with neuroprotective outcomes. This highlights the compound's diverse pharmacological potential and underscores the need for further research to validate its clinical efficacy and safety (Li et al., 2021).
CNS Activity of Related Compounds
Compounds such as benzimidazole, imidazothiazole, and imidazole have shown CNS side effects in chemotherapy treatments. The furan ring, a component of the queried chemical, may possess strong CNS penetrability, potentially useful for treating neurological disorders. The CNS properties of these compounds, including agonistic, antagonistic, depressant, and stimulant activities, are influenced by the presence of heteroatoms like nitrogen, oxygen, and sulfur. This suggests the potential for these compounds, including the furan component, to be modified into more potent CNS drugs (Saganuwan, 2020).
Reactions with Nucleophiles
Arylmethylidene derivatives of 3H-furan-2-ones, structurally related to the queried compound, undergo reactions with various nucleophiles, leading to a wide array of compounds like amides, hydrazides, and heterocyclic compounds. The reaction direction is influenced by the reagents' structure, nucleophilic agent strength, and reaction conditions, showcasing the compound's versatility in creating a spectrum of chemically diverse entities (Kamneva et al., 2018).
Medicinal Chemistry of Furanyl-Substituted Compounds
The importance of furan and thiophene, core components of the queried chemical, is evident in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These heterocyclic rings significantly impact bioisosteric replacement and activity modulation of compounds, influencing their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The reviewed studies highlight the strategic modifications of lead compounds to achieve favorable activity and selectivity, emphasizing the furan component's critical role in medicinal applications (Ostrowski, 2022).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Propriétés
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-15(2)28-19-20(24-22(28)26(14)12-17-10-7-11-32-17)25(3)23(31)27(21(19)30)13-18(29)16-8-5-4-6-9-16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYEKGUICTODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




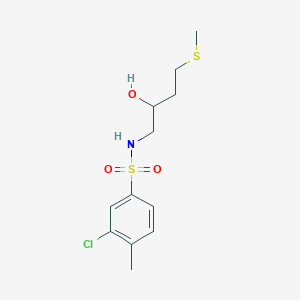
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)
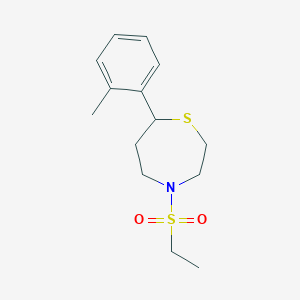
![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
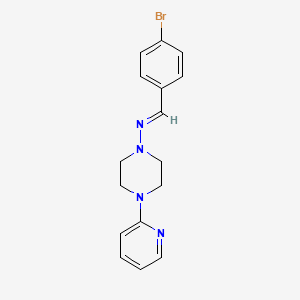
![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)
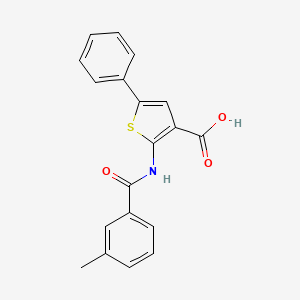
![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

